molecular formula C23H48NO4P B1677266 Oleylphosphocholine CAS No. 76622-80-5

Oleylphosphocholine

Cat. No.: B1677266
CAS No.: 76622-80-5
M. Wt: 433.6 g/mol
InChI Key: SLVOKEOPLJCHCQ-SEYXRHQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oleylphosphocholine can be synthesized through a series of chemical reactions involving the esterification of oleyl alcohol with phosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Oleylphosphocholine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Oleylphosphocholine exerts its effects by interacting with the cell membrane of target organisms. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific pathways involved in membrane synthesis and repair, making it effective against various pathogens . The molecular targets include enzymes involved in phospholipid metabolism and membrane-associated proteins .

Properties

CAS No.

76622-80-5

Molecular Formula

C23H48NO4P

Molecular Weight

433.6 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12-

InChI Key

SLVOKEOPLJCHCQ-SEYXRHQNSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oleylphosphocholine;  OIPC;  OLPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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